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Compound of Interest

Compound Name: Isopropyl 4-bromobenzoate

CAS No.: 59247-48-2

Cat. No.: B3273659

Get Quote

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound Isopropyl
4-bromobenzoate (CAS 59247-48-2). As a pivotal intermediate in organic synthesis and a

model compound for understanding ester chemistry, a thorough grasp of its spectroscopic

signature is essential for researchers, scientists, and professionals in drug development for

identity confirmation, purity assessment, and quality control.

This document moves beyond a simple data repository. It is structured to provide a practical,

field-tested perspective on how to interpret this data, explaining the causality behind the

spectral features and outlining robust, self-validating protocols for data acquisition.

Molecular Structure and Spectroscopic Overview
Isopropyl 4-bromobenzoate is an aromatic ester with the molecular formula C₁₀H₁₁BrO₂ and

a molecular weight of approximately 243.10 g/mol .[1][2] Its structure comprises a para-

substituted brominated benzene ring attached to an isopropyl ester group. This combination of
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an aromatic system, an ester carbonyl, and an aliphatic isopropyl group gives rise to a distinct

and predictable spectroscopic profile.

The following workflow provides a logical sequence for the comprehensive spectroscopic

analysis of Isopropyl 4-bromobenzoate, ensuring a multi-faceted and robust structural

confirmation.

Analytical Workflow

Sample Preparation
(Dissolution in CDCl₃)

¹H & ¹³C NMR Spectroscopy
(Structural Backbone & Connectivity)

Parallel Analysis

FTIR Spectroscopy
(Functional Group Identification)

Parallel Analysis

Mass Spectrometry (GC-MS)
(Molecular Weight & Fragmentation)

Parallel Analysis

Data Integration & Final Structure Confirmation

Synthesize Data Synthesize Data Synthesize Data

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of Isopropyl 4-bromobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen

framework of Isopropyl 4-bromobenzoate. While spectral data for this specific compound is

available in databases such as SpectraBase, detailed peak assignments are not always

publicly accessible.[1][3] Therefore, the following analysis is based on established principles

and data from closely related analogues, such as ethyl and butyl 4-bromobenzoate.[2]

¹H NMR Spectroscopy: Proton Environment Analysis
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The ¹H NMR spectrum provides information on the number of different types of protons, their

electronic environment, and their proximity to neighboring protons. For Isopropyl 4-
bromobenzoate, we expect to see three distinct signals corresponding to the aromatic

protons, the isopropyl methine proton, and the isopropyl methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for Isopropyl 4-bromobenzoate in CDCl₃

Proton
Assignment
(See Fig. 1)

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-a (CH₃) ~ 1.3 - 1.4 Doublet ~ 6.0 - 7.0 6H

H-b (CH) ~ 5.1 - 5.3 Septet ~ 6.0 - 7.0 1H

H-c ~ 7.5 - 7.6 Doublet ~ 8.0 - 9.0 2H

H-d ~ 7.8 - 8.0 Doublet ~ 8.0 - 9.0 2H

Note: Predicted values are based on analysis of similar structures and standard chemical shift

tables.

Expertise & Causality:

Aromatic Region (H-c, H-d): The para-substitution pattern of the benzene ring results in a

classic AA'BB' system, which often simplifies to two distinct doublets. The H-d protons, being

ortho to the electron-withdrawing carbonyl group, are deshielded and appear further

downfield compared to the H-c protons, which are ortho to the bromine atom.

Isopropyl Group (H-a, H-b): The six methyl protons (H-a) are equivalent and are split into a

doublet by the single adjacent methine proton (H-b). Conversely, the methine proton (H-b) is

split into a septet by the six equivalent methyl protons. This "n+1" splitting rule is a hallmark

of isopropyl groups. The methine proton is shifted significantly downfield due to its direct

attachment to the electron-withdrawing ester oxygen.

Caption: Figure 1. Structure of Isopropyl 4-bromobenzoate.

¹³C NMR Spectroscopy: Carbon Backbone Analysis
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The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

This is crucial for confirming the carbon count and identifying key functional groups like the

carbonyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for Isopropyl 4-bromobenzoate in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Ester Carbonyl) ~ 165 - 166

C-Br ~ 127 - 129

C-COO (Quaternary) ~ 129 - 130

Aromatic CH (ortho to Br) ~ 131 - 132

Aromatic CH (ortho to COO) ~ 130 - 131

CH (Isopropyl) ~ 69 - 71

CH₃ (Isopropyl) ~ 21 - 22

Note: Predicted values are based on analysis of similar structures and standard ¹³C NMR

correlation tables.[4]

Expertise & Causality:

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing

furthest downfield due to the strong electron-withdrawing effect of the two oxygen atoms.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbon attached to the bromine (C-Br) is directly observed, while the

quaternary carbon attached to the ester group (C-COO) is also distinct. The two sets of

aromatic CH carbons have slightly different chemical shifts.

Isopropyl Carbons: The methine carbon (CH) is shifted downfield due to the attached

oxygen, while the two equivalent methyl (CH₃) carbons appear in the typical aliphatic region.

Experimental Protocol: NMR Data Acquisition
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A self-validating protocol ensures reproducibility and data integrity.

Sample Preparation: Accurately weigh 10-20 mg of Isopropyl 4-bromobenzoate and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer

on the deuterium signal of the CDCl₃. Optimize the magnetic field homogeneity (shimming)

to ensure sharp, symmetrical peaks.

¹H NMR Acquisition:

Acquire the spectrum using a standard 30° pulse.

Set a spectral width of -2 to 12 ppm.

Use a relaxation delay of at least 2 seconds and an acquisition time of 2-4 seconds.

Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum.

Set a spectral width of 0 to 200 ppm.

A significantly higher number of scans (e.g., 1024 or more) will be required due to the low

natural abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum by setting the

TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃

triplet to 77.16 ppm.[5] Integrate the ¹H signals and identify peak multiplicities and coupling

constants.

Infrared (IR) Spectroscopy
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FTIR spectroscopy is a rapid and effective method for identifying the functional groups present

in a molecule. For Isopropyl 4-bromobenzoate, the most prominent features will be the strong

carbonyl stretch of the ester and vibrations associated with the aromatic ring.

Table 3: Key IR Absorption Bands for Isopropyl 4-bromobenzoate

Wavenumber (cm⁻¹) Vibration Type Intensity

~ 3100 - 3000 Aromatic C-H Stretch Medium to Weak

~ 2980 - 2850 Aliphatic C-H Stretch Medium

~ 1715 - 1730 C=O Ester Stretch Strong, Sharp

~ 1600, ~1485 Aromatic C=C Stretch Medium

~ 1270, ~1100 C-O Ester Stretch Strong

~ 1010 C-Br Stretch Medium

Note: Predicted values are based on standard IR correlation tables.[6][7]

Expertise & Causality:

Carbonyl (C=O) Stretch: This is the most diagnostic peak in the spectrum. Its position around

1720 cm⁻¹ is characteristic of an aromatic ester, where conjugation with the benzene ring

slightly lowers the frequency compared to a saturated aliphatic ester.

C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations: one for the C(=O)-

O bond and another for the O-C(alkyl) bond. These typically appear as strong bands in the

1300-1000 cm⁻¹ region.

Aromatic C-H Stretch: The presence of peaks just above 3000 cm⁻¹ is a clear indication of

hydrogens attached to an sp² hybridized carbon, confirming the aromatic ring.

Experimental Protocol: FTIR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and simple method for analyzing solid

samples.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Record a background spectrum of the empty crystal.

Sample Application: Place a small amount of solid Isopropyl 4-bromobenzoate powder

onto the ATR crystal.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal.

Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of

4000-600 cm⁻¹.

Data Processing: The collected spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. Label the significant

peaks.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural

information through the analysis of its fragmentation pattern upon ionization. For Isopropyl 4-
bromobenzoate, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio), is a key diagnostic feature.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for Isopropyl 4-bromobenzoate
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m/z Value
Proposed Fragment
Identity

Significance

242 / 244 [C₁₀H₁₁BrO₂]⁺

Molecular Ion (M⁺, M+2) -

Confirms molecular weight and

presence of one bromine

atom.

200 / 202 [M - C₃H₆]⁺

Loss of propene via

McLafferty-type

rearrangement.

183 / 185 [BrC₆H₄CO]⁺
Base Peak - Formation of the

stable 4-bromobenzoyl cation.

155 / 157 [BrC₆H₄]⁺
Loss of CO from the benzoyl

cation.

43 [C₃H₇]⁺ Isopropyl cation.

Data sourced from PubChem.[1]

Expertise & Causality:

The fragmentation of Isopropyl 4-bromobenzoate is dominated by cleavages around the

ester functional group.
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α-Cleavage

McLafferty Rearrangement

Decarbonylation

[Isopropyl 4-bromobenzoate]⁺˙
m/z 242/244

[4-Bromobenzoyl cation]⁺
m/z 183/185 (Base Peak)

- •OCH(CH₃)₂

[4-Bromobenzoic acid radical cation]⁺˙
m/z 200/202

- C₃H₆ (Propene)

[Isopropyl cation]⁺
m/z 43

- •OCOC₆H₄Br

[4-Bromophenyl cation]⁺
m/z 155/157

- CO

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathways for Isopropyl 4-bromobenzoate in EI-MS.

Molecular Ion Peak: The presence of a pair of peaks at m/z 242 and 244, with nearly equal

intensity, is definitive proof of a molecule containing a single bromine atom.

Base Peak (m/z 183/185): The most stable fragment, and thus the most abundant, is the 4-

bromobenzoyl cation. This is formed by the cleavage of the C-O bond between the carbonyl

carbon and the isopropyl oxygen (alpha-cleavage).

McLafferty Rearrangement (m/z 200/202): A characteristic rearrangement for esters with

sufficiently long alkyl chains involves the transfer of a gamma-hydrogen to the carbonyl

oxygen, leading to the elimination of a neutral alkene (propene in this case). This results in a

radical cation of 4-bromobenzoic acid.

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of Isopropyl 4-bromobenzoate (~1 mg/mL)

in a volatile solvent like ethyl acetate or dichloromethane.
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GC Method:

Injector: 250 °C, Split mode (e.g., 50:1).

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow of ~1 mL/min.

MS Method:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 350.

Data Analysis: Identify the peak corresponding to Isopropyl 4-bromobenzoate in the total

ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion

and key fragment ions. Compare the isotopic pattern of bromine-containing fragments to

theoretical values.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of Isopropyl 4-bromobenzoate. The ¹H and ¹³C NMR spectra

confirm the carbon-hydrogen framework and connectivity. FTIR spectroscopy validates the

presence of the key ester and aromatic functional groups. Finally, Mass Spectrometry confirms

the molecular weight and provides definitive evidence for the presence of bromine through its

isotopic signature and characteristic fragmentation pattern. By following the structured

analytical workflow and robust protocols outlined in this guide, researchers can confidently

verify the identity and purity of this important chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Isopropyl 4-bromobenzoate | C10H11BrO2 | CID 603913 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. rsc.org [rsc.org]

3. spectrabase.com [spectrabase.com]

4. www2.chem.wisc.edu [www2.chem.wisc.edu]

5. pdf.benchchem.com [pdf.benchchem.com]

6. instanano.com [instanano.com]

7. orgchemboulder.com [orgchemboulder.com]

To cite this document: BenchChem. [Spectroscopic Data of Isopropyl 4-bromobenzoate: A
Technical Guide for Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3273659/docs#spectroscopic-data-of-isopropyl-4-
bromobenzoate-a-technical-guide-for-structural-elucidation]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b3273659/docs?utm_src=pdf-body#spectroscopic-data-of-isopropyl-4-bromobenzoate-a-technical-guide-for-structural-elucidation
https://pubchem.ncbi.nlm.nih.gov/compound/603913
https://instanano.com/all/characterization/ftir/ftir-functional-group-search/
https://www.rsc.org/suppdata/c4/ra/c4ra08882g/c4ra08882g.pdf
https://www.chemie.uni-regensburg.de/organische_chemie/drescher/ss12/ir_tabelle.pdf
https://orgchemboulder.com/Spectroscopy/spectroscopy/13cnmr/13cnmrtable.shtml
https://pubchem.ncbi.nlm.nih.gov/compound/7168
https://www.chem.ucla.edu/~webspectra/NotesOn13C.html
https://www.benchchem.com/product/b3273659?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/isopropyl-4-bromobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/isopropyl-4-bromobenzoate
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://spectrabase.com/compound/2EW2pdcnNlM
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/13-C%20NMR%20Chemical%20Shift%20Table.pdf
https://pdf.benchchem.com/15417/Application_Note_1H_NMR_Characterization_of_Hexyl_4_bromobenzoate.pdf
https://instanano.com/all/characterization/ftir/ftir-functional-group-search/
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.benchchem.com/product/b3273659/docs#spectroscopic-data-of-isopropyl-4-bromobenzoate-a-technical-guide-for-structural-elucidation
https://www.benchchem.com/product/b3273659/docs#spectroscopic-data-of-isopropyl-4-bromobenzoate-a-technical-guide-for-structural-elucidation
https://www.benchchem.com/product/b3273659/docs#spectroscopic-data-of-isopropyl-4-bromobenzoate-a-technical-guide-for-structural-elucidation
https://www.benchchem.com/product/b3273659/docs#spectroscopic-data-of-isopropyl-4-bromobenzoate-a-technical-guide-for-structural-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3273659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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